Methoxytyramine

Description

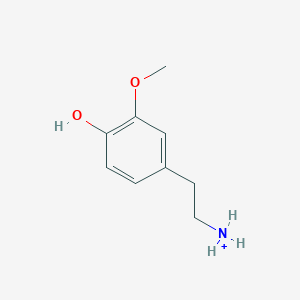

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H14NO2+ |

|---|---|

Poids moléculaire |

168.21 g/mol |

Nom IUPAC |

2-(4-hydroxy-3-methoxyphenyl)ethylazanium |

InChI |

InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5,10H2,1H3/p+1 |

Clé InChI |

DIVQKHQLANKJQO-UHFFFAOYSA-O |

SMILES canonique |

COC1=C(C=CC(=C1)CC[NH3+])O |

Synonymes |

3-methoxytyramine 3-methoxytyramine hydrochloride 3-O-METHYLDOPAMINE methoxytyramine |

Origine du produit |

United States |

Biosynthesis and Metabolic Pathways of Methoxytyramine

Enzymatic Formation of Methoxytyramine in Mammalian Systems

The synthesis of this compound is a key step in dopamine (B1211576) metabolism, primarily occurring in extraneuronal spaces. rupahealth.complos.org

The enzymatic conversion of dopamine to this compound is catalyzed by Catechol-O-methyltransferase (COMT). ebi.ac.ukwikipedia.orgontosight.ai This enzyme facilitates the transfer of a methyl group from the donor molecule S-adenosylmethionine (SAM) to the 3-hydroxyl group of dopamine's catechol structure. ontosight.aiwikipedia.orgwikidoc.org This O-methylation reaction is a critical pathway for the inactivation of catecholamines like dopamine, norepinephrine (B1679862), and epinephrine (B1671497). ontosight.aiwikipedia.orgclarityxdna.com

COMT exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT), both encoded by the same gene. amegroups.orgmedchemexpress.com While COMT is widely distributed throughout the body, with the highest activity in the liver, it also plays a crucial role in the brain. creative-enzymes.com In brain regions with low expression of the dopamine transporter, such as the prefrontal cortex, COMT-dependent degradation is particularly important. wikipedia.orgwikidoc.orgcreative-enzymes.com The enzyme is predominantly found in postsynaptic neurons and glial cells rather than in presynaptic dopaminergic neurons. creative-enzymes.comtaylorandfrancis.compnas.org

The reaction can be summarized as follows: Dopamine + S-adenosylmethionine (SAM) → 3-Methoxytyramine + S-adenosylhomocysteine (SAH) ontosight.ai

The primary and direct precursor for the biosynthesis of this compound is the monoamine neurotransmitter dopamine. ebi.ac.ukwikipedia.orgwikipedia.org this compound is defined as a derivative of dopamine where the hydroxyl group at the 3-position is replaced by a methoxy (B1213986) group. ebi.ac.uk The biosynthesis of dopamine itself starts from the amino acid L-tyrosine, which is converted to L-DOPA by tyrosine hydroxylase, and then L-DOPA is converted to dopamine by aromatic L-amino acid decarboxylase. wikipedia.orgfrontiersin.org this compound is thus a direct downstream metabolite in the dopamine degradation pathway. ebi.ac.ukwikipedia.org

Further Catabolism and Degradation Pathways of this compound

Once formed, this compound is further metabolized to other compounds, ensuring its clearance from the body.

The primary enzyme responsible for the further breakdown of this compound is Monoamine Oxidase (MAO). ebi.ac.ukwikipedia.orgathenslab.gr MAO is a mitochondrial-bound enzyme that catalyzes the oxidative deamination of monoamines. nih.govmdpi.com This process converts this compound into 3-methoxy-4-hydroxyphenylacetaldehyde. researchgate.net Both isoforms of MAO, MAO-A and MAO-B, are capable of metabolizing monoamines. wikipedia.orgmdpi.com The action of MAO on this compound is a crucial step in its degradation cascade, leading to the formation of its terminal metabolite. ebi.ac.ukwikipedia.orgresearchgate.net

Following the action of MAO, the intermediate aldehyde (3-methoxy-4-hydroxyphenylacetaldehyde) is rapidly oxidized by the enzyme aldehyde dehydrogenase (ALDH) to form Homovanillic Acid (HVA). wikipedia.orgnih.govresearchgate.net HVA is the major end product of dopamine metabolism and is biologically inactive. amegroups.orgwikipedia.org It is subsequently excreted from the body, typically in the urine. ebi.ac.ukwikipedia.orgathenslab.gr

Therefore, the complete pathway from this compound to HVA involves two key enzymatic steps:

Monoamine Oxidase (MAO): this compound → 3-methoxy-4-hydroxyphenylacetaldehyde researchgate.net

Aldehyde Dehydrogenase (ALDH): 3-methoxy-4-hydroxyphenylacetaldehyde → Homovanillic Acid (HVA) nih.govresearchgate.net

Interrelationships with Catecholamine Metabolic Cascades

COMT then MAO: Dopamine is first methylated by COMT to form this compound. This compound is then deaminated by MAO (and subsequently ALDH) to produce HVA. wikipedia.orgnih.gov

MAO then COMT: Dopamine is first deaminated by MAO to form 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then oxidized by ALDH to 3,4-dihydroxyphenylacetic acid (DOPAC). amegroups.orgtaylorandfrancis.com DOPAC is then methylated by COMT to form HVA. amegroups.orgcreative-enzymes.comwikipedia.org

Research indicates that in the rat striatum, the pathway via DOPAC accounts for approximately 80% of HVA formation, while the pathway through this compound accounts for about 20%. nih.gov This demonstrates that while the formation of this compound is a significant part of dopamine metabolism, the alternative pathway is the dominant route to HVA in certain brain regions. The enzymes COMT and MAO are central to the breakdown of all catecholamines, including norepinephrine and epinephrine, creating a complex web of interrelated metabolic pathways. ontosight.aiamegroups.orgnih.gov

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Abbreviation | Function |

|---|---|---|

| Catechol-O-methyltransferase | COMT | Catalyzes the methylation of dopamine to form this compound. ebi.ac.ukontosight.ai |

| Monoamine Oxidase | MAO | Catalyzes the oxidative deamination of this compound. ebi.ac.ukwikipedia.orgathenslab.gr |

Table 2: Metabolic Pathway of this compound

| Precursor | Enzyme | Product |

|---|---|---|

| Dopamine | Catechol-O-methyltransferase (COMT) | This compound ebi.ac.ukontosight.ai |

| This compound | Monoamine Oxidase (MAO) | 3-methoxy-4-hydroxyphenylacetaldehyde researchgate.net |

Physiological and Neuromodulatory Roles of Methoxytyramine

Methoxytyramine as a Major Extracellular Dopamine (B1211576) Metabolite

Dopamine, a critical catecholamine neurotransmitter, is released into the synaptic cleft, where it activates its receptors. nih.gov Following its release, dopamine's concentration in the extracellular space is regulated by reuptake into the presynaptic terminal via the dopamine transporter (DAT) and by enzymatic degradation. nih.gov One of the key enzymes involved in this degradation is catechol-O-methyltransferase (COMT), which converts dopamine into this compound. nih.govebi.ac.uk This process makes 3-MT a major extracellular metabolite of dopamine. nih.govmedchemexpress.com Subsequently, this compound can be further metabolized by monoamine oxidase (MAO) to produce homovanillic acid (HVA). ebi.ac.uk The levels of 3-MT in the brain and bodily fluids can serve as an indicator of dopamine release and metabolism. nih.gov

Interactions with Trace Amine-Associated Receptor 1 (TAAR1)

A significant breakthrough in understanding the biological role of this compound came with the discovery of its interaction with the trace amine-associated receptor 1 (TAAR1). wikipedia.orgresearchgate.netnih.gov TAAR1 is a G protein-coupled receptor that is responsive to trace amines, a group of neurochemicals structurally related to classical monoamine neurotransmitters but present in much lower concentrations. mdpi.comfrontiersin.org this compound has been identified as an endogenous agonist for TAAR1, a finding that has redefined its status from an inert metabolite to an active neuromodulator. wikipedia.orgresearchgate.netmdpi.com

As an agonist at TAAR1, this compound initiates a cascade of intracellular signaling events. researchgate.netnih.gov TAAR1 is coupled to Gαs proteins, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. frontiersin.orgwikidoc.org This increase in cAMP can, in turn, activate protein kinase A (PKA). wikidoc.org

Furthermore, TAAR1 activation by agonists, including this compound, has been shown to induce the phosphorylation of two crucial signaling proteins: the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB). researchgate.netnih.govtargetmol.com In cellular assays, this compound treatment of cells expressing TAAR1 resulted in increased phosphorylation of both ERK and CREB. researchgate.net Similarly, in vivo studies in mice demonstrated that administration of this compound led to significant ERK and CREB phosphorylation in the striatum. researchgate.netnih.gov These signaling events are generally associated with PKA-mediated cAMP accumulation and are critical for regulating various cellular processes, including gene expression and neuronal plasticity. researchgate.netfrontiersin.org

Table 1: Effects of this compound on TAAR1 and Downstream Signaling

| Parameter | Effect of this compound | References |

|---|---|---|

| TAAR1 Interaction | Agonist | wikipedia.orgresearchgate.netmdpi.com |

| cAMP Levels | Increased | researchgate.net |

| ERK Phosphorylation | Increased | researchgate.netnih.govtargetmol.com |

| CREB Phosphorylation | Increased | researchgate.netnih.govtargetmol.com |

The interaction of this compound with TAAR1 provides a mechanism for neuromodulation that is independent of direct action on dopamine receptors. researchgate.netnih.gov Research has shown that this compound can induce behavioral effects even in animal models with depleted dopamine levels. researchgate.netnih.gov For instance, in dopamine-deficient mice, this compound administration was found to cause abnormal involuntary movements and hyperactivity. researchgate.netnih.gov

These effects were partially diminished in mice lacking TAAR1, confirming that the actions of this compound are, at least in part, mediated by this receptor. researchgate.netnih.gov This dopamine-independent activity suggests that this compound can modulate motor control and other neurological functions through its own signaling pathways, primarily via TAAR1 activation. researchgate.netrupahealth.com This finding has significant implications for understanding brain disorders characterized by abnormal dopaminergic transmission, such as Parkinson's disease and schizophrenia. researchgate.netinvitech.co.uk

Modulation of Catecholaminergic Neurotransmission

Beyond its direct actions through TAAR1, this compound also appears to modulate the broader catecholaminergic system, which includes both noradrenergic and dopaminergic pathways. nih.govelifesciences.org

Studies have indicated that this compound can interact with components of the noradrenergic system. nih.gov Specifically, research has shown that 3-MT can bind to α1-adrenoceptors in the rat cerebral cortex with a notable affinity. nih.gov It also binds to α2-adrenoceptors, although at a lower affinity. nih.gov Functionally, this compound has been observed to act as an antagonist of the noradrenergic system. nih.gov For example, it has been shown to increase the metabolism of norepinephrine (B1679862) and to counteract the inhibitory effect of amphetamine on norepinephrine metabolism. nih.gov This suggests that this compound may play a regulatory role in noradrenergic neurotransmission, potentially acting as an inhibitory influence to counteract excessive stimulation. nih.gov

In addition to its TAAR1-mediated effects, this compound has been found to interact with dopamine receptors. nih.gov Studies have demonstrated that 3-MT can bind to both D1 and D2 dopamine receptors in the striatum. nih.gov While it can induce some behavioral effects on its own, its interaction with the dopamine system is complex. For instance, in naive rats, direct injection of this compound into the striatum did not significantly alter locomotor activity on its own but was able to antagonize the hyperactivity induced by amphetamine. nih.gov This suggests an inhibitory or modulatory role in the context of stimulated dopamine release. nih.gov The formation of heterodimeric complexes between TAAR1 and D2 receptors has also been reported, which can alter the signaling outcomes of both receptors and add another layer of complexity to the modulatory role of this compound. frontiersin.org

Table 2: this compound Interactions with Catecholaminergic Receptors

| Receptor Type | Interaction/Effect | References |

|---|---|---|

| α1-Adrenoceptor | Binding, Antagonistic behavior | nih.gov |

| α2-Adrenoceptor | Binding (lower affinity) | nih.gov |

| D1 Dopamine Receptor | Binding | nih.gov |

| D2 Dopamine Receptor | Binding, Modulatory role | frontiersin.orgnih.gov |

Investigational Studies on this compound's Impact on Motor Control and Behavior in Animal Models

Previously considered an inactive metabolite of dopamine, 3-methoxytyramine (3-MT) has been the subject of investigational studies that reveal its potential as a neuromodulator with distinct effects on motor control and behavior in various animal models. wikipedia.orgnih.gov These studies have begun to elucidate the physiological roles of 3-MT, independent of dopamine, particularly through its interaction with the trace amine-associated receptor 1 (TAAR1). nih.govresearchgate.net

Research in normal mice has shown that central administration of 3-MT can induce a transient and mild state of hyperlocomotion. wikipedia.orgresearchgate.net This effect is noteworthy as it suggests an intrinsic activity of 3-MT on motor systems. Further investigation into the mechanisms underlying this hyperactivity has pointed to the involvement of TAAR1. In studies using TAAR1 knockout (TAAR1-KO) mice, the hyperlocomotive effects of 3-MT were partially diminished, indicating that TAAR1 activation is a key component of 3-MT's behavioral influence. wikipedia.orgresearchgate.net

More complex behavioral responses have been observed in dopamine-deficient mouse models, which are used to study motor control in the absence of typical dopamine signaling. researchgate.netplos.orgnih.gov In these animals, 3-MT administration led to a significant behavioral activation characterized by a complex set of disorganized and abnormal movements. researchgate.netplos.orgglpbio.com These movements included tremors, head bobbing, Straub tail, grooming, and abnormal orofacial movements, rather than coordinated forward locomotion. plos.orgglpbio.com This suggests that in a dopamine-depleted state, 3-MT can trigger motor programs that are not typical of normal activity. The induction of these abnormal involuntary movements (AIMs) by 3-MT was observed to be dose-dependent. glpbio.com

Importantly, the behavioral effects of 3-MT in these dopamine-deficient models were found to be independent of dopamine receptors. researchgate.netplos.org Pre-treatment with dopamine antagonists did not prevent 3-MT from inducing abnormal movements, supporting the hypothesis that 3-MT acts through a distinct pathway. researchgate.netplos.org

Studies in rats have provided further insights into the neuromodulatory role of 3-MT. While direct intrastriatal injections of 3-MT did not significantly alter the locomotor activity of naive rats, it was shown to potently antagonize the hypermotility induced by amphetamine. nih.gov This finding suggests an inhibitory or regulatory function of 3-MT on catecholaminergic systems, counteracting excessive stimulation. nih.gov Further research has indicated that the medial prefrontal cortex is a key site of action for the behavioral changes induced by 3-methoxytyramine in rats. nih.gov

The tables below summarize the key findings from these investigational studies in animal models.

Table 1: Effects of this compound on Motor Behavior in Mouse Models

| Animal Model | Behavioral Outcome | Key Findings |

|---|---|---|

| Normal (Wild-Type) Mice | Mild hyperactivity and hyperlocomotion. wikipedia.orgresearchgate.net | Effects are partially attenuated in TAAR1 knockout mice, indicating a role for this receptor. wikipedia.orgresearchgate.net |

| Dopamine-Deficient Mice | Complex set of abnormal involuntary movements (AIMs), including tremor, head bobbing, and stereotypy. researchgate.netplos.orgglpbio.com | Behavioral activation is independent of dopamine receptors. researchgate.netplos.org |

| TAAR1 Knockout Mice | Reduced behavioral activation in response to 3-MT compared to wild-type mice. researchgate.netplos.org | Confirms the partial mediation of 3-MT's effects by the TAAR1 receptor. researchgate.netplos.org |

Table 2: Effects of this compound on Motor Behavior in Rat Models

| Animal Model | Behavioral Outcome | Key Findings |

|---|---|---|

| Naive Rats | No significant effect on spontaneous locomotor activity when injected directly into the striatum. nih.gov | Suggests a modulatory rather than a direct stimulatory role in a normal dopaminergic state. nih.gov |

| Amphetamine-Treated Rats | Strong antagonism of amphetamine-induced hypermotility. nih.gov | Indicates an inhibitory regulatory function on overstimulated catecholaminergic systems. nih.gov |

| Rats with Intracerebroventricular Administration | Induction of stereotyped behaviors. nih.gov | The medial prefrontal cortex was identified as a primary site of action for these behavioral changes. nih.gov |

Occurrence and Functional Relevance of Methoxytyramine Across Diverse Biological Systems

Methoxytyramine in Mammalian Physiology

This compound, also referred to as 3-methoxytyramine (3-MT), is a naturally occurring trace amine and a principal metabolite of the neurotransmitter dopamine (B1211576). nih.govebi.ac.ukwikipedia.org Its synthesis is facilitated by the enzyme catechol-O-methyltransferase (COMT), which adds a methyl group to dopamine. nih.govwikipedia.org Consequently, the concentration of this compound in distinct brain regions serves as an indicator of dopaminergic activity.

The presence of this compound has been confirmed in various neural tissues, with notable concentrations in dopamine-rich areas. The striatum , a crucial part of the basal ganglia involved in motor control, shows significant levels of this compound. jneuropsychiatry.orgd-nb.info This is due to the dense dopaminergic input it receives. Changes in dopamine release within the striatum directly correlate with this compound levels, establishing it as a reliable marker for real-time dopamine neurotransmission. nih.gov

The frontal cortex , vital for cognitive functions, also contains this compound. jneurosci.orgjneuropsychiatry.org The formation of 3-methoxytyramine is higher in the prefrontal cortex compared to the striatum. jneurosci.orgresearchgate.net This is because the dopamine transporter (DAT) density is much lower in the prefrontal cortex, leading to a greater reliance on COMT for dopamine clearance. jneurosci.orgresearchgate.netjneurosci.org Therefore, measuring this compound in this area offers insights into cortical dopamine metabolism. nih.gov

Table 1: this compound in Key Mammalian Neural Tissues

| Neural Tissue | Primary Role | Significance of this compound |

|---|---|---|

| Striatum | Motor control, reward | Marker for dopamine release and turnover. nih.govjneuropsychiatry.org |

| Frontal Cortex | Executive functions, cognition | Indicator of cortical dopamine metabolism, particularly influenced by COMT activity. jneurosci.orgnih.gov |

This compound is not confined to the central nervous system; it is also distributed in peripheral tissues and detectable in various biofluids, reflecting both central and peripheral dopamine metabolism.

Adrenal Glands: The adrenal glands are a known site of catecholamine synthesis, including dopamine, and consequently, this compound is also present in this tissue. labcorp.com

Plasma: this compound is found in blood plasma, with its levels serving as a biomarker for certain medical conditions. pheopara.orgnih.gov For example, elevated plasma this compound can be an indicator of pheochromocytomas and paragangliomas, which are neuroendocrine tumors. nih.govendocrine.org

Urine: As a metabolic byproduct, this compound is excreted in the urine. nih.govresearchgate.net Urinary levels of this compound can provide a non-invasive assessment of total body dopamine turnover and are also used in the diagnosis of neuroendocrine tumors like neuroblastoma. ebi.ac.uktaylorandfrancis.comresearchgate.net

Cerebrospinal Fluid (CSF): this compound is present in the cerebrospinal fluid, where its concentration is thought to directly reflect central dopamine metabolism. ebi.ac.uktaylorandfrancis.com

Table 2: Interactive Data on this compound in Mammalian Biofluids

| Biofluid | Primary Contribution | Associated Conditions/Significance |

|---|---|---|

| Plasma | Central & Peripheral Metabolism | Pheochromocytomas, Paragangliomas. nih.govendocrine.org |

| Urine | Total Body Dopamine Turnover | Neuroblastoma, Pheochromocytomas. ebi.ac.uktaylorandfrancis.com |

| Cerebrospinal Fluid (CSF) | Central Nervous System Metabolism | Direct marker of brain dopamine activity. ebi.ac.uktaylorandfrancis.com |

This compound in Plant Metabolism and Physiology

This compound is also synthesized in the plant kingdom as a secondary metabolite. wikipedia.org The biosynthetic route starts with the amino acid tyrosine, which is converted to dopamine. Dopamine is then methylated by COMT to form 3-methoxytyramine. mdpi.com

This pathway is notably active in the Cactaceae family, where this compound can be a precursor to other alkaloids. wikipedia.orgmdpi.com It has also been identified in Nicotiana species, such as in crown gall tumors on these plants. wikipedia.org The degradation of this compound in plants may involve further metabolic processes, including conjugation with other molecules like hydroxycinnamic acid. usp.br

As a secondary metabolite, this compound is not essential for the primary growth of the plant but is thought to be involved in ecological interactions. wikipedia.org These compounds often serve as defense mechanisms against herbivores and pathogens. wikipedia.orgresearchgate.net The presence of this compound and related compounds in plants like cacti may deter consumption by animals. researchgate.net It can also be a component of more complex molecules that fortify the plant cell wall, such as through the lignin (B12514952) biosynthesis pathway. researchgate.net

Emerging research suggests that dopamine and its metabolites, including this compound, play a role in how plants respond to stress. researchgate.net Catecholamines can accumulate in plants in response to various stressors, including wounding, drought, and UV light. usp.br

Table 3: this compound's Role in Plant Biology

| Plant Family/Genus | Investigated Role | Specifics |

|---|---|---|

| Cactaceae | Alkaloid Biosynthesis | Precursor to other defense compounds. wikipedia.orgmdpi.com |

| Nicotiana sp. | Presence in Tumors | Found in crown gall tumors. wikipedia.org |

| Various | Stress Response | Accumulates in response to stressors like drought and UV light. usp.brnih.gov |

Potential Influence on Plant Sugar Metabolism

This compound is a catecholamine derivative found in a variety of plants, including the prickly pear cactus and in crown gall tumors on Nicotiana species. wikipedia.org While direct and extensive research focusing exclusively on this compound's role in plant sugar metabolism is not widely available, studies on the broader group of catecholamines, which includes dopamine, provide significant insights. usp.br Evidence suggests that catecholamines play a regulatory role in the carbohydrate metabolism of plants. usp.br

In plants, dopamine can be converted to this compound by the enzyme catechol-O-methyl transferase (COMT), a pathway analogous to that in animals. mdpi.com Research on potato plants has shown a correlation between catecholamine levels and sugar content. For example, in potato tubers stored at low temperatures (4°C), the levels of dopamine, norepinephrine (B1679862), and epinephrine (B1671497) decrease significantly, while soluble sugar levels are known to increase. usp.br This inverse relationship suggests a potential role for catecholamines in regulating starch breakdown and sugar accumulation. usp.br

Further evidence comes from studies on transgenic plants engineered to have altered catecholamine levels. These plants exhibited corresponding changes in their carbohydrate levels, supporting the hypothesis that catecholamines are involved in modulating sugar metabolism. usp.br Although these findings often refer to catecholamines as a group, the presence of this compound in plants and its metabolic relationship with dopamine suggest it is a component of this regulatory system. wikipedia.orgusp.br

This compound in Microbiome Interactions

Recent scientific investigations have uncovered a significant pathway involving the interaction between host-produced this compound and the gut microbiota. This research highlights a novel mechanism for dopamine production within the gastrointestinal tract, mediated by specific bacteria. nih.govnih.gov

Studies have demonstrated that certain bacteria residing in the human gut can convert 3-methoxytyramine back into the active neurotransmitter, dopamine. nih.govnih.gov This biotransformation is achieved through an O-demethylation reaction, where the methyl group is removed from the this compound molecule. nih.gov

The research identified specific acetogenic gut bacteria responsible for this conversion. nih.govnih.gov When incubated anaerobically with this compound, human fecal samples from several healthy donors were shown to produce dopamine, although this metabolic capacity varied among individuals. escholarship.org Further investigation isolated the specific bacteria mediating this transformation, identifying them as Eubacterium limosum and Blautia producta. nih.govnih.gov

In laboratory settings, these bacterial isolates demonstrated the ability to convert 3-methoxytyramine into dopamine. escholarship.org The conversion efficiency varied between species and even between different strains of the same species, as detailed in the table below. escholarship.org The process was inhibited by propyl iodide, a known inhibitor of cobalamin-dependent O-demethylases, suggesting the enzymatic pathway involved. nih.govnih.govescholarship.org This was the first report identifying that gut bacteria can synthesize dopamine from this compound. nih.govnih.gov

Table 1: Conversion of 3-Methoxytyramine (3-MT) to Dopamine by Gut Bacterial Isolates

| Bacterial Strain | % of 3-MT Converted to Dopamine |

|---|---|

| Eubacterium limosum DSM 20543 | Quantitative Conversion |

| Blautia producta DSM 3507 | 42% |

| Blautia producta DSM 2950 | 14% |

Data sourced from studies on the O-demethylation of guaiacols by acetogenic gut bacteria. escholarship.org

The discovery of bacterial O-demethylation of this compound reveals a potential counterbalancing mechanism in the host's regulation of peripheral dopamine. nih.govnih.gov In the host, peripheral dopamine levels are modulated by the enzyme catechol-O-methyltransferase (COMT), which is highly expressed in the liver and gastrointestinal tract. nih.govescholarship.org COMT attenuates dopamine's activity by methylating it to form the less active 3-methoxytyramine. nih.govnih.gov

The research indicates that certain gut bacteria can effectively reverse this host-driven process. nih.gov By demethylating 3-methoxytyramine back to dopamine, these microbes may act as a counterbalance to the host's COMT activity. nih.govnih.govescholarship.org This interaction establishes a dynamic interplay where the host inactivates dopamine, and the gut microbiota can reactivate it. nih.gov The balance between host methylation of dopamine and bacterial O-demethylation of this compound could be a significant factor in regulating dopamine levels outside the central nervous system. nih.gov Such modulation of peripheral dopamine could have wide-ranging impacts on host physiology, given dopamine's role in processes like gastrointestinal motility and insulin (B600854) regulation. nih.gov

Analytical Methodologies for Methoxytyramine Research

Advanced Chromatographic Techniques for Quantitative Methoxytyramine Analysis in Research Samples

The measurement of this compound in biological samples presents a significant analytical challenge due to its low endogenous concentrations and the presence of interfering substances. To overcome these hurdles, researchers employ advanced chromatographic techniques that offer high sensitivity and specificity.

Applications of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of this compound in research samples. cda-amc.cahpst.cz This powerful technique combines the superior separation capabilities of liquid chromatography with the highly selective and sensitive detection of mass spectrometry. The use of LC-MS/MS allows for the accurate measurement of this compound even at very low concentrations, which is critical for understanding its role in various biological processes. nih.gov

The analytical process typically involves three main steps: sample preparation, liquid chromatography, and tandem mass spectrometry analysis. cda-amc.ca Sample preparation is a critical step that involves the purification of the sample to remove proteins and other interfering substances. Common methods for sample preparation include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP). cda-amc.ca Following sample preparation, the extract is injected into the liquid chromatography system, where this compound is separated from other components in the sample. The separated this compound then enters the mass spectrometer, where it is ionized and fragmented. The specific fragments of this compound are then detected, providing a highly selective and sensitive measurement. lcms.cz

Several studies have demonstrated the exceptional performance of LC-MS/MS for this compound analysis. For instance, a method developed for the simultaneous determination of this compound and adrenaline in dairy products using isotope dilution-assisted HPLC-MS/MS showed excellent linearity and low detection limits. middlebury.edu Another study reported a robust LC/MS/MS method for quantifying metanephrine, normetanephrine (B1208972), and this compound in plasma, highlighting the technique's reproducibility and wide dynamic range. hpst.cz The use of deuterated internal standards for each analyte ensures accurate and reproducible quantification. hpst.cznih.gov

The analytical sensitivity of LC-MS/MS for this compound detection is represented by the limit of detection (LOD) and the lower limit of quantification (LLOQ). One study reported an LOD ranging from 0.02 nmol/L to 0.03 nmol/L and an LLOQ ranging from 0.024 nmol/L to 0.06 nmol/L. cda-amc.ca Another developed method achieved a limit of quantification of 37.5 pmol/L for this compound. d-nb.info These low detection limits are essential for accurately measuring the typically low endogenous concentrations of this compound in plasma. nih.gov

Table 1: Performance Characteristics of Selected LC-MS/MS Methods for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Sample Type | Plasma | Plasma | Urine |

| Limit of Detection (LOD) | 0.012 nmol/L | 0.02 - 0.03 nmol/L | Not Reported |

| Limit of Quantification (LOQ) | 0.048 nmol/L | 0.024 - 0.06 nmol/L | 0.25 ng/mL |

| Linearity | 0.048 - 24.55 nmol/L | Not Reported | 1 - 1000 ng/mL |

| Recovery | 93.2% | 66% - 98% | 93.5% - 106.2% |

| Intra-assay CV | 3.7% - 7.7% | Not Reported | < 8% |

| Inter-assay CV | 2.3% - 13.8% | Not Reported | < 8% |

| This table provides a summary of performance characteristics from various published LC-MS/MS methods. cda-amc.caresearchgate.net The data illustrates the typical sensitivity, precision, and accuracy achieved with this technique for this compound quantification. |

Electrochemical Detection in this compound Research

High-performance liquid chromatography with electrochemical detection (HPLC-EC) is another highly sensitive and selective method used for the quantification of this compound in research samples. nih.govresearchgate.net This technique is particularly well-suited for the analysis of electroactive compounds like this compound. turkjps.org

In HPLC-EC, the sample extract is first separated by HPLC. The eluent from the HPLC column then passes through an electrochemical detector containing a working electrode set at a specific potential. When this compound comes into contact with the electrode, it undergoes an oxidation reaction, generating an electrical current that is proportional to its concentration. turkjps.org

One of the key advantages of electrochemical detection is its high sensitivity, allowing for the measurement of picogram levels of this compound. nih.gov A study described a novel, isocratic HPLC method with coulometric electrochemical detection that could measure as little as 3 pg of this compound, which is equivalent to 0.6 ng/g of tissue wet weight. nih.gov This level of sensitivity is crucial for studying the subtle changes in dopamine (B1211576) metabolism in specific brain regions. nih.gov

Furthermore, the combination of the extraction procedure, HPLC separation, and electrochemical detection provides high selectivity, making the method suitable for quantitative studies of catecholamine metabolism. researchgate.net Researchers have successfully used HPLC-EC to measure this compound in various biological matrices, including rat brain homogenates and urine. nih.govresearchgate.net

While LC-MS/MS has become more prevalent in clinical laboratories due to its higher throughput and specificity, HPLC-EC remains a valuable tool in research settings, particularly for its sensitivity and cost-effectiveness compared to mass spectrometry. cda-amc.caturkjps.org

Methodological Considerations for Sample Preparation and Preservation in this compound Studies

The integrity of research findings in this compound studies is heavily dependent on the proper collection, preparation, and preservation of biological samples. Given the instability of catecholamines and their metabolites, meticulous attention to these pre-analytical steps is paramount to prevent degradation and ensure accurate quantification.

For plasma analysis, blood samples are typically collected after an overnight fast to minimize dietary influences on this compound levels. cda-amc.canwlpathology.nhs.uk Ingestion of certain foods rich in catecholamines, such as pineapple, kiwi, walnuts, bananas, and tomatoes, can significantly increase plasma free 3-methoxytyramine concentrations. nwlpathology.nhs.uk It is also recommended to avoid caffeinated and decaffeinated beverages before sample collection. cda-amc.ca The patient should be in a supine position for a minimum period before blood is drawn into heparinized or EDTA tubes. cda-amc.ca

Once collected, plasma samples must be separated and frozen at -20°C or, preferably, -70°C or -80°C to ensure long-term stability. nih.govd-nb.infonwlpathology.nhs.uk Studies have shown that this compound is stable for up to 2 years when stored at -70°C and can withstand at least three freeze-thaw cycles. nih.gov

Urine sample collection also requires specific procedures to preserve this compound. Urine samples must be acidified or kept frozen to prevent degradation. zivak.com Common acidification methods include the addition of 6N HCl or 50% acetic acid. zivak.com If the urine sample is not clear, centrifugation is necessary before proceeding with the analysis. zivak.com

Sample preparation for both plasma and urine often involves a purification step to remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for this purpose. cda-amc.cahpst.czhpst.cz An efficient SPE procedure can effectively extract this compound and remove plasma or urine interferences, leading to excellent recoveries. hpst.czhpst.cz Other techniques like liquid-liquid extraction (LLE) and protein precipitation are also utilized. cda-amc.ca For some advanced LC-MS/MS methods, a simple "dilute-and-shoot" approach, where the sample is merely diluted before injection, has been developed for urine analysis, significantly simplifying the workflow. researchgate.net

Research on Methoxytyramine As a Biomarker in Biological Studies

Methoxytyramine as an Indicator of Altered Catecholamine Homeostasis in Research Models

In preclinical research, 3-methoxytyramine has been established as a reliable indicator of impulse-induced dopamine (B1211576) release and metabolism in the brain. nih.gov Studies in rat models have demonstrated that after inhibition of monoamine oxidase, the accumulation of 3-methoxytyramine serves as a dynamic measure of dopamine release. nih.gov For instance, the administration of a dopamine receptor antagonist like haloperidol (B65202) leads to an acceleration of 3-methoxytyramine formation, reflecting an increase in dopamine turnover. nih.gov Conversely, dopamine receptor agonists such as apomorphine (B128758) decrease its formation. nih.gov This utility in animal models allows for the investigation of how various pharmacological agents and genetic modifications affect the functional state of the dopaminergic system, providing a deeper understanding of the mechanisms underlying altered catecholamine homeostasis.

This compound in Neuroblastoma Research: Correlation with MYC Activity and Gene Expression Profiles in Tumor Models

The biological basis for this association has been linked to the activity of the MYC oncogene, a key driver of neuroblastoma aggressiveness. ascopubs.orgamsterdamumc.nlnih.gov Research has shown a strong correlation between high urinary 3-MT levels and increased MYC activity within the tumor. ascopubs.orgascopubs.org This connection is further solidified by the identification of a specific "3MT gene signature," comprising eight differentially expressed genes associated with elevated urinary 3-MT. ascopubs.orgnih.gov This gene signature not only predicts poor clinical outcomes but is also strongly correlated with MYC activity. ascopubs.orgnih.gov Immunohistochemical studies of neuroblastoma tumors have revealed a strong staining for MYCN (the form of MYC amplified in neuroblastoma) and a weak staining for dopamine β-hydroxylase in tumors from patients with high urinary 3-MT, directly linking MYC activity to the biochemical phenotype of the tumor. nih.govascopubs.org This suggests that high MYC activity influences catecholamine metabolism, leading to increased production and excretion of 3-methoxytyramine. ascopubs.org Consequently, urinary 3-MT is being explored as a more sensitive, non-invasive biomarker for MYC activity than traditional tumor biopsies, potentially aiding in risk stratification and the identification of patients who may benefit from MYC-targeted therapies. ascopubs.org

Table 1: Correlation of 3-Methoxytyramine with MYC Activity and Prognosis in Neuroblastoma

| Finding | Associated Factor | Significance in Research Models | Reference |

|---|---|---|---|

| Elevated urinary 3-MT | Poor event-free and overall survival | Independent prognostic biomarker | ascopubs.orgnih.gov |

| High 3-MT gene signature score | Poor 5-year overall survival (even in low-risk patients) | Predictive of clinical outcome | nih.gov |

| Elevated urinary 3-MT | Increased MYC activity in the tumor | Non-invasive indicator of oncogene activity | ascopubs.orgamsterdamumc.nl |

| High MYC activity | Weak dopamine β-hydroxylase staining in tumors | Links MYC to altered catecholamine biosynthesis | nih.govascopubs.org |

Exploratory Research on this compound in Neurodegenerative Disease Models (e.g., Parkinson's Disease and Schizophrenia Pathophysiology)

Exploratory research has begun to shed light on the potential role of 3-methoxytyramine in the pathophysiology of neurodegenerative and psychiatric disorders, such as Parkinson's disease and schizophrenia. In the context of Parkinson's disease, which is characterized by the loss of dopamine-producing neurons, the study of dopamine metabolites like 3-methoxytyramine is of significant interest. nih.gov Notably, treatment with L-DOPA, the primary therapy for Parkinson's disease, can lead to elevated levels of 3-methoxytyramine. nih.gov There is speculation that abnormal levels of this metabolite may contribute to some of the side effects of L-DOPA treatment, such as dyskinesia. nih.gov Furthermore, research has suggested that 3-methoxytyramine is not merely an inactive metabolite but may function as a neuromodulator itself, capable of inducing behavioral effects independently of dopamine. nih.gov

In research models related to schizophrenia, which involves dysregulated dopamine signaling, understanding the dynamics of dopamine release and metabolism is crucial. Studies using animal models with N-methyl-D-aspartate (NMDA) receptor hypofunction, which mimics some aspects of schizophrenia pathophysiology, have shown alterations in dopamine release in brain regions like the nucleus accumbens and prefrontal cortex. researchgate.net While these studies have not focused directly on 3-methoxytyramine, its role as an indicator of dopamine release suggests its potential utility in future research to further dissect the dopaminergic abnormalities in models of schizophrenia. nih.gov The ongoing investigation into 3-methoxytyramine's functions beyond that of a simple metabolite may open new avenues for understanding and potentially treating brain disorders characterized by abnormal dopaminergic transmission. nih.gov

Future Directions in Methoxytyramine Research

Elucidating Novel Signaling Pathways and Receptor Interactions of Methoxytyramine

Once considered biologically inert, recent research has fundamentally changed the perception of this compound, revealing it as a neuromodulator with its own signaling capabilities. rupahealth.comnih.gov A pivotal discovery in this area is the identification of the trace amine-associated receptor 1 (TAAR1) as a key mediator of 3-MT's effects. plos.orgresearchgate.net Studies have demonstrated that 3-MT can induce behavioral effects independently of dopamine (B1211576), and these effects are significantly diminished in mice lacking the TAAR1 receptor. nih.govresearchgate.net

Future research will likely focus on further dissecting this interaction. It is known that 3-MT administration can lead to the phosphorylation of ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein) in the striatum, which are downstream signaling events typically associated with Gs-protein coupled receptors like TAAR1 that lead to cAMP accumulation. plos.orgresearchgate.net Investigating the precise molecular cascade initiated by 3-MT binding to TAAR1 is a critical next step. This includes identifying all the G-protein subunits and downstream effectors involved and exploring how this signaling pathway cross-talks with other neurotransmitter systems.

While TAAR1 is a primary target, the possibility of other receptors and signaling pathways being modulated by 3-MT remains an open and intriguing question. plos.org Early research has suggested potential binding interactions with other receptors, such as α2-adrenergic and dopaminergic receptors, which warrants more detailed investigation. nih.gov Future studies employing advanced pharmacological and molecular techniques, such as receptor binding assays, functional cellular assays, and proteomics, will be essential to comprehensively map the full spectrum of 3-MT's receptor interactions and unravel its complete signaling network within the central nervous system and peripheral tissues. The realization that 3-MT has its own neuromodulatory properties suggests that alterations in the activity of enzymes that regulate its concentration, like Catechol-O-methyltransferase (COMT), could have significant effects on brain function by altering extracellular 3-MT levels. nih.gov

Advanced Investigation of this compound's Role in Specific Physiological and Pathophysiological Processes

Building on the new understanding of its signaling capabilities, future research is set to explore the nuanced role of this compound in various health and disease states. researchgate.net Its involvement in motor control, motivation, and emotional responses suggests a broad physiological significance. researchgate.netontosight.ai

Key areas for future pathophysiological investigation include:

Movement Disorders: In conditions like Parkinson's disease, elevated levels of 3-MT resulting from L-DOPA therapy have been hypothesized to contribute to treatment-induced side effects like dyskinesia. rupahealth.complos.org Future studies are needed to confirm this link and to investigate whether modulating 3-MT levels or its activity at TAAR1 could offer a therapeutic benefit to mitigate these debilitating side effects. plos.orgnih.gov

Schizophrenia: Given that schizophrenia is associated with enhanced dopaminergic transmission, a corresponding increase in brain 3-MT concentrations is expected. rupahealth.comnih.gov Research aimed at exploring the potential contribution of 3-MT and its TAAR1-mediated signaling to the pathophysiology of schizophrenia could provide new insights and identify novel therapeutic targets. rupahealth.complos.org

Neuroendocrine Tumors: this compound has emerged as a crucial biomarker for pheochromocytomas and paragangliomas (PPGLs), particularly for dopamine-producing tumors and those with a higher risk of metastasis. ebi.ac.ukresearchgate.netnih.gov Future research will focus on refining the diagnostic and prognostic utility of plasma 3-MT measurements, potentially incorporating it into standard screening protocols for high-risk patient populations, such as those with specific genetic mutations (e.g., SDHx). nih.govarupconsult.com Similarly, its established role as a prognostic marker in neuroblastoma warrants further investigation to see if it can be used to guide treatment strategies. rupahealth.comebi.ac.uk

Gut Microbiome: An emerging and fascinating area of research is the role of the gut microbiota in dopamine synthesis and modulation. Recent findings have described alternative pathways for dopamine synthesis from 3-methoxytyramine that are mediated by gut bacteria. portlandpress.com This discovery opens up a new frontier for investigating how the microbiome-gut-brain axis influences dopamine levels and related neurological functions, with 3-MT playing a central role as a precursor.

Development of Innovative Research Tools and Methodologies for this compound Investigation

Advancements in understanding 3-MT are intrinsically linked to the development of sophisticated research tools and analytical methods. The establishment of liquid chromatography with tandem mass spectrometry (LC-MS/MS) as the gold-standard for the quantification of 3-MT has been instrumental in improving diagnostic accuracy for conditions like PPGL. researchgate.nettandfonline.commdpi.com

Future developments in this area will likely concentrate on several key aspects:

Enhanced Analytical Sensitivity and Throughput: While current LC-MS/MS methods are highly effective, there is always a drive to develop even more sensitive, rapid, and high-throughput assays. researchgate.netcda-amc.caresearchgate.net This would facilitate larger clinical studies and make routine screening more feasible. The development of methods like liquid chromatography-high resolution accurate mass (LC-HRAM) spectrometry may offer further improvements in quantitative analysis. researchgate.net

Novel Biomarker Panels: Research is moving towards using 3-MT not just in isolation but as part of a broader panel of biomarkers. Combining 3-MT measurements with its parent compound, dopamine, its precursor L-DOPA, and other catecholamine metabolites can provide a more dynamic and comprehensive picture of dopaminergic system activity in health and disease. researchgate.netresearchgate.net

Advanced Imaging Techniques: The development of novel positron emission tomography (PET) ligands or other in vivo imaging agents that can specifically track 3-MT or visualize its interaction with TAAR1 in the living brain would be a revolutionary step. Such tools would allow researchers to directly observe the dynamics of 3-MT signaling in real-time, providing unparalleled insights into its role in physiological and pathophysiological processes.

Genetic and Molecular Tools: The creation of more refined genetic models, such as cell-type-specific TAAR1 knockout or knock-in mice, will be crucial for dissecting the precise role of 3-MT signaling in specific neural circuits. Furthermore, the development of selective pharmacological agonists and antagonists for TAAR1 will be vital for probing the functional consequences of 3-MT activity and for testing its therapeutic potential. plos.org

Q & A

Q. What are the optimal methodologies for measuring plasma methoxytyramine in PPGL research?

Plasma this compound is best quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity (detection limits ~0.02 nmol/L) and specificity. This method minimizes cross-reactivity with structurally similar metabolites and allows simultaneous analysis of normetanephrine and metanephrine. Key steps include:

- Sample preparation : Solid-phase extraction to isolate analytes.

- Internal standards : Stable isotope-labeled this compound for precise calibration.

- Validation : Intra- and inter-assay coefficients of variation should be <15% to ensure reproducibility .

Alternative methods like fluorimetric assays (e.g., Sephadex G10 column isolation) are less sensitive and prone to interference .

Q. How does plasma this compound compare to urinary dopamine as a biomarker for dopamine-secreting tumors?

Plasma this compound is superior to urinary dopamine for identifying dopamine-producing PPGLs. Urinary dopamine is confounded by renal decarboxylation of circulating L-DOPA, which contributes up to 90% of urinary dopamine. In contrast, this compound directly reflects tumoral dopamine secretion, with 104-fold higher relative increases in plasma compared to urinary dopamine (3-fold) in metastatic cases . For reliable results, pair plasma this compound with normetanephrine/metanephrine to cover catecholamine profiles comprehensively .

Q. What statistical approaches are recommended for determining diagnostic cut-offs for this compound in metastatic PPGLs?

Use receiver-operating characteristic (ROC) curves to establish optimal cut-offs. Key steps:

- Logistic regression : Model sensitivity vs. 1-specificity using software like JMP.

- Cut-off selection : Choose values closest to the top-left corner of ROC plots (maximizing both sensitivity and specificity).

For metastatic PPGLs, a plasma this compound cut-off of 0.2 nmol/L achieves 57% sensitivity and 85% specificity. Higher thresholds (e.g., 3 nmol/L) correlate with >70% malignancy likelihood in extra-adrenal tumors .

Advanced Research Questions

Q. How do SDHB/SDHD mutations influence this compound levels, and how should researchers account for tumor heterogeneity?

SDHB/SDHD mutations drive excess dopamine production , leading to 4.7-fold higher plasma this compound in mutation carriers. However, metastatic tumors without SDHB mutations can also elevate this compound, indicating dopamine hypersecretion is not mutation-exclusive. To address heterogeneity:

Q. What experimental designs resolve contradictions between plasma this compound levels and tumor dopamine secretion profiles?

Discrepancies arise due to:

- Temporal dynamics : this compound may rise years before metastasis detection (e.g., in one patient, levels increased 5 years pre-diagnosis).

- Tumor phenotype shifts : Some metastases retain dopamine secretion despite primary tumor inactivity.

Solutions : - Longitudinal sampling : Track this compound every 6–12 months in high-risk patients (e.g., SDHB carriers).

- Multi-omics integration : Pair biochemical data with transcriptomic profiling (e.g., tyrosine hydroxylase expression) to confirm secretory activity .

Q. How can multi-analyte biomarker panels improve diagnostic sensitivity for rare PPGL subtypes?

Combining this compound with normetanephrine/metanephrine increases sensitivity for head/neck paragangliomas (HNPGLs) from 22% to 50%. For metastatic PPGLs, panels detect 98.6% of cases vs. 97.2% with metanephrines alone. Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.